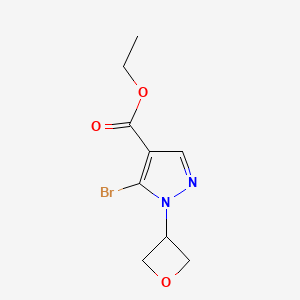![molecular formula C26H23N3O3 B13933091 2-Naphthalenecarboxamide, 4-[(4-ethylphenyl)azo]-3-hydroxy-N-(4-methoxyphenyl)- CAS No. 61050-41-7](/img/structure/B13933091.png)
2-Naphthalenecarboxamide, 4-[(4-ethylphenyl)azo]-3-hydroxy-N-(4-methoxyphenyl)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Naphthalenecarboxamide, 4-[(4-ethylphenyl)azo]-3-hydroxy-N-(4-methoxyphenyl)- is an organic compound with the molecular formula C26H23N3O3. This compound is known for its vibrant color and is often used as a dye or pigment in various industrial applications. Its structure consists of a naphthalene core with carboxamide, azo, hydroxy, and methoxy functional groups, making it a versatile compound in synthetic chemistry.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Naphthalenecarboxamide, 4-[(4-ethylphenyl)azo]-3-hydroxy-N-(4-methoxyphenyl)- typically involves the azo coupling reaction. This process starts with the diazotization of 4-ethylphenylamine, followed by coupling with 3-hydroxy-2-naphthalenecarboxamide. The reaction is carried out in an acidic medium, usually hydrochloric acid, at low temperatures to ensure the stability of the diazonium salt.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors to maintain consistent reaction conditions and high yield. The process involves the same basic steps as the laboratory synthesis but is optimized for large-scale production with enhanced safety and efficiency measures.
化学反応の分析
Types of Reactions
2-Naphthalenecarboxamide, 4-[(4-ethylphenyl)azo]-3-hydroxy-N-(4-methoxyphenyl)- undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate.
Reduction: The azo group can be reduced to the corresponding amine using reducing agents such as sodium dithionite.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium dithionite in an aqueous medium.
Substitution: Nucleophiles like sodium hydroxide or other alkoxides.
Major Products
Oxidation: Formation of 2-naphthalenecarboxamide, 4-[(4-ethylphenyl)azo]-3-oxo-N-(4-methoxyphenyl)-.
Reduction: Formation of 2-naphthalenecarboxamide, 4-[(4-ethylphenyl)amino]-3-hydroxy-N-(4-methoxyphenyl)-.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
科学的研究の応用
2-Naphthalenecarboxamide, 4-[(4-ethylphenyl)azo]-3-hydroxy-N-(4-methoxyphenyl)- has several applications in scientific research:
Chemistry: Used as a dye in analytical chemistry for the detection of various ions and compounds.
Biology: Employed in staining techniques for microscopy to visualize cellular components.
Medicine: Investigated for its potential use in drug delivery systems due to its ability to form stable complexes with various drugs.
Industry: Widely used as a pigment in the textile, paint, and plastic industries due to its vibrant color and stability.
作用機序
The compound exerts its effects primarily through its azo and hydroxy functional groups. The azo group can undergo reduction to form amines, which can interact with various biological molecules. The hydroxy group can participate in hydrogen bonding, enhancing the compound’s ability to interact with different substrates. These interactions can affect molecular targets and pathways, leading to various biological effects.
類似化合物との比較
Similar Compounds
- N-(p-Anisyl)-3-hydroxy-N-4-[(4-methylphenyl)azo]naphthalene-2-carboxamide
- 2-Naphthalenecarboxamide, N-(2-ethylphenyl)-3-hydroxy-4-[(4-methoxy-2-nitrophenyl)azo]
Uniqueness
2-Naphthalenecarboxamide, 4-[(4-ethylphenyl)azo]-3-hydroxy-N-(4-methoxyphenyl)- is unique due to its specific combination of functional groups, which confer distinct chemical and physical properties. Its vibrant color, stability, and ability to undergo various chemical reactions make it a valuable compound in both research and industrial applications.
特性
CAS番号 |
61050-41-7 |
|---|---|
分子式 |
C26H23N3O3 |
分子量 |
425.5 g/mol |
IUPAC名 |
4-[(4-ethylphenyl)diazenyl]-3-hydroxy-N-(4-methoxyphenyl)naphthalene-2-carboxamide |
InChI |
InChI=1S/C26H23N3O3/c1-3-17-8-10-20(11-9-17)28-29-24-22-7-5-4-6-18(22)16-23(25(24)30)26(31)27-19-12-14-21(32-2)15-13-19/h4-16,30H,3H2,1-2H3,(H,27,31) |
InChIキー |
GDCAUDDVEGSUMC-UHFFFAOYSA-N |
正規SMILES |
CCC1=CC=C(C=C1)N=NC2=C(C(=CC3=CC=CC=C32)C(=O)NC4=CC=C(C=C4)OC)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![Benzyl methyl(2-oxospiro[3.5]nonan-7-YL)carbamate](/img/structure/B13933013.png)


![8-(4-Methoxy-6-methyl-pyrimidin-2-yl)-1,4-dioxa-8-aza-spiro[4.5]decane](/img/structure/B13933030.png)









